4-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features a tetrazole ring, which is a five-membered heterocyclic structure containing four nitrogen atoms and one carbon atom. The presence of the tetrazole moiety is significant due to its biological activity and potential applications in medicinal chemistry. The compound's molecular formula is , and its molecular weight is approximately 216.24 g/mol.
4-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide is classified as a benzamide derivative with a tetrazole substituent. Benzamides are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.
The synthesis of 4-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide typically involves two main steps: the formation of the tetrazole ring and the subsequent coupling with the benzamide moiety.
The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent choice, and catalyst type to maximize yield and purity. For example, microwave-assisted synthesis has been shown to significantly improve the efficiency of the cycloaddition step .
The molecular structure of 4-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide features:
The compound's structural formula can be represented as follows:
4-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide can undergo various chemical reactions:
The choice of reagents and conditions will dictate the specific pathways available for these reactions, influencing product distribution and yields.
The mechanism of action for 4-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide is primarily attributed to its interaction with biological targets through the tetrazole moiety, which can mimic carboxylic acids in biological systems. Tetrazoles are known to exhibit various biological activities, including acting as inhibitors in enzyme-catalyzed reactions.
Research indicates that tetrazoles can modulate receptor activity and influence signaling pathways, making them valuable in drug design . The exact mechanism may vary depending on specific interactions with target proteins or enzymes.
The compound's reactivity profile suggests it can participate in various chemical transformations typical for benzamides and heterocyclic compounds.
4-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide has potential applications in medicinal chemistry due to its pharmacological properties attributed to the tetrazole ring. It may serve as a lead compound for developing new drugs targeting inflammatory diseases, cancer, or microbial infections. Additionally, it could be utilized in biochemical assays to study enzyme kinetics or receptor-ligand interactions involving tetrazole derivatives .
The tetrazole ring system, a five-membered heterocycle containing four nitrogen atoms, serves as a privileged scaffold in medicinal chemistry due to its capacity to mimic carboxylic acid functionality while offering superior metabolic stability and enhanced membrane permeability. As a planar, aromatic system with a dipole moment of approximately 5 Debye, tetrazole exhibits electronic distribution and acid dissociation constant (pKa ≈ 4.9) remarkably similar to carboxylic acids (pKa ≈ 4.2) [2] [10]. This bioisosteric relationship enables direct substitution while maintaining biological activity, as evidenced by commercial drugs including the antihypertensive agent losartan and the COX-2 inhibitor celecoxib [10]. Crucially, the tetrazole moiety circumvents the enzymatic recognition and conjugation pathways associated with carboxylic acids, thereby reducing first-pass metabolism and extending plasma half-life [2]. The nitrogen-rich tetrazole ring also provides multiple hydrogen-bond accepting sites (typically via N-2 or N-3 positions) that facilitate strong interactions with biological targets, particularly in enzyme active sites featuring hydrogen bond donors like asparagine residues [3] [5].
Table 1: Comparative Properties of Tetrazole versus Carboxylic Acid Bioisostere
| Property | Tetrazole | Carboxylic Acid | Pharmacological Impact |
|---|---|---|---|
| pKa Range | 4.5-5.0 | 4.0-4.5 | Similar ionization state at physiological pH |
| Dipole Moment | ~5 D | ~1.7 D | Enhanced electrostatic interactions |
| Metabolic Susceptibility | Low | High (glucuronidation) | Improved metabolic stability |
| LogP (Contribution) | -0.5 to +0.3 | -0.7 to -0.2 | Increased lipophilicity potential |
| Hydrogen-Bond Acceptors | 4 | 2 | Multivalent binding capacity |
Benzamide derivatives constitute a structurally diverse class of pharmacologically active compounds characterized by a carbonyl group directly attached to a benzene ring and an amine functionality. This configuration confers conformational rigidity while enabling extensive hydrogen-bond networking with biological targets. Benzamides demonstrate exceptional versatility in targeting enzymatic systems, particularly hydrolytic enzymes and oxidoreductases, through several mechanisms: (1) The carbonyl oxygen acts as a key hydrogen-bond acceptor for catalytic residues in enzyme active sites; (2) The nitrogen atom facilitates hydrogen-bond donation or participates in charge-transfer interactions; (3) Aromatic rings provide π-stacking capability with proximal phenylalanine, tyrosine, or histidine residues [3] [5] . Notable therapeutic agents exploiting this scaffold include the xanthine oxidase inhibitor topiroxostat and the dopamine D2/D3 receptor antagonist remoxipride, demonstrating benzamides' dual applicability in both enzymatic and receptor-based targeting [5] . Molecular hybridization strategies frequently incorporate substituted benzamides—especially para-substituted derivatives like 4-methylbenzamide—to optimize steric complementarity within hydrophobic enzyme sub-pockets while maintaining the essential hydrogen-bonding pharmacophore [4] [8].
Table 2: Biological Targets of Representative Benzamide-Based Therapeutics
| Therapeutic Agent | Primary Target | Clinical Application | Key Benzamide Interaction |
|---|---|---|---|
| Topiroxostat | Xanthine Oxidase | Hyperuricemia/Gout | H-bond with Glu802 and Arg880 |
| Remoxipride | Dopamine D2/D3 Receptors | Antipsychotic | H-bond network in GPCR orthosteric site |
| Tiapride | Dopamine D2/D3 Receptors | Alcohol withdrawal syndrome | Hydrophobic contact with transmembrane helices |
| Dolutegravir (component) | HIV Integrase | Antiretroviral | Metal coordination with Mg²⁺ ions |
The molecular hybridization of 4-methylbenzamide with 1-(4-aminophenyl)tetrazole creates a bifunctional pharmacophore that capitalizes on complementary bioactivity profiles. The 4-methylbenzamide component provides a hydrophobic anchor that enhances target binding through van der Waals interactions, particularly within enzyme subsites featuring aromatic or aliphatic residues (e.g., Phe914, Leu873 in xanthine oxidase) [3] . Concurrently, the 1H-tetrazol-1-yl moiety, positioned para to the benzamide linkage, serves dual roles: (1) as a hydrogen-bond acceptor surpassing carboxylic acid in directionality and bond strength; (2) as a polarity modulator that balances aqueous solubility and membrane permeability. Molecular modeling studies demonstrate that the spatial separation between the benzamide carbonyl and tetrazole nitrogen atoms (approximately 6.5Å) optimally matches the distance between key residues in enzymatic targets such as xanthine oxidase's Glu802 (H-bond donor) and Asn768 (H-bond acceptor) [3] [5].
This hybrid architecture significantly enhances target affinity compared to monosubstituted analogs. For example, in xanthine oxidase inhibitors, the incorporation of 1H-tetrazol-1-ylphenyl at the benzamide's para position improved inhibitory potency 10-fold (IC₅₀ = 0.031 μM) versus non-tetrazole analogs, primarily through an additional hydrogen bond with Asn768 [3] . Similarly, in anticancer scaffolds, tetrazole-for-triazole substitution increased cytotoxicity against K-562 leukemia cells from micromolar to nanomolar range (IC₅₀ = 56.4 nM), attributed to enhanced DNA intercalation and topoisomerase inhibition [9]. The methyl group at the benzamide's para position further augments activity by inducing favorable π-π stacking conformations and electron-donating effects that strengthen the carbonyl's hydrogen-bond accepting capacity [4] [8].
Table 3: Molecular Properties of 4-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide
| Molecular Descriptor | Value/Property | Significance in Drug Design |
|---|---|---|
| Molecular Formula | C₁₅H₁₃N₅O | Moderate molecular weight (279.30 g/mol) |
| Hydrogen Bond Acceptors | 6 | High target engagement potential |
| Hydrogen Bond Donors | 1 (amide NH) | Selective interaction capability |
| Calculated logP | 2.82 (similar to F517-0146) [1] | Optimal lipophilicity for membrane permeation |
| Topological Polar Surface Area | 70.3 Ų | Favorable for oral bioavailability |
| Rotatable Bonds | 4 | Conformational flexibility for target complementarity |
| Aromatic Rings | 3 (benzene x2, tetrazole) | Extensive π-system for stacking interactions |
The strategic incorporation of both moieties creates a geometrically constrained system that minimizes entropic penalties upon target binding. Crystallographic evidence confirms that the dihedral angle between the benzamide and tetrazole-bearing phenyl rings typically ranges between 30-45°, pre-organizing the molecule for optimal receptor engagement without sacrificing necessary adaptability [5] . This structural synergy exemplifies the rational design principles driving innovation in tetrazole-benzamide hybrids for precision targeting of disease-relevant biomacromolecules.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2